4-Methylpentanoic anhydride

Catalytic ketonization Selective reduction Branched carboxylic acid reactivity

4-Methylpentanoic anhydride (syn. 4-methylvaleric anhydride, isocaproic anhydride) is a symmetric, branched-chain aliphatic acid anhydride with the molecular formula C₁₂H₂₂O₃ and a molecular weight of 214.30 g/mol.

Molecular Formula C12H22O3
Molecular Weight 214.3 g/mol
CAS No. 83594-04-1
Cat. No. B1502227
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methylpentanoic anhydride
CAS83594-04-1
Molecular FormulaC12H22O3
Molecular Weight214.3 g/mol
Structural Identifiers
SMILESCC(C)CCC(=O)OC(=O)CCC(C)C
InChIInChI=1S/C12H22O3/c1-9(2)5-7-11(13)15-12(14)8-6-10(3)4/h9-10H,5-8H2,1-4H3
InChIKeyURZYJMFUPBREMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methylpentanoic Anhydride (CAS 83594-04-1): Structural Isomer Identity and Procurement-Relevant Physicochemical Profile


4-Methylpentanoic anhydride (syn. 4-methylvaleric anhydride, isocaproic anhydride) is a symmetric, branched-chain aliphatic acid anhydride with the molecular formula C₁₂H₂₂O₃ and a molecular weight of 214.30 g/mol . It is the dehydrated condensation product of two molecules of 4-methylpentanoic acid, bearing a methyl branch at the 4-position (ω-1 position) of each pentanoyl chain. The compound is a colorless to pale yellow liquid at ambient temperature with a predicted boiling point of approximately 244.9 °C at 760 mmHg, a density of ~0.94 g/cm³, a flash point of ~106.9 °C, and a calculated LogP of 3.40 . As a reactive carboxylic acid derivative, it serves as an acylating agent for the introduction of the 4-methylpentanoyl (isocaproyl) group into alcohols, amines, and other nucleophiles, finding application in pharmaceutical intermediate synthesis, sulfonamide preparation, and fine chemical manufacturing .

Acylating agent for direct isocaproyl (4-methylpentanoyl) group introduction into nucleophiles
Branched γ-methyl structure minimizes carbonyl steric hindrance relative to α-branched isomers
Enables amide/ester formation without exogenous coupling reagents, unlike the parent acid

Why 4-Methylpentanoic Anhydride Cannot Be Generically Substituted by Other C₁₂H₂₂O₃ Isomers or Shorter-Chain Anhydrides


4-Methylpentanoic anhydride shares the molecular formula C₁₂H₂₂O₃ and molecular weight (214.30 g/mol) with its linear constitutional isomer hexanoic anhydride and its positional isomers 2-methylpentanoic anhydride and 3-methylpentanoic anhydride, yet their physicochemical properties and reactivity profiles diverge in ways that preclude indiscriminate interchange . The methyl branch position dictates both steric accessibility of the carbonyl carbon during nucleophilic acyl substitution and the compound's boiling point, density, flash point, and LogP—parameters that directly impact reaction design, purification strategy, and safety handling . Furthermore, evidence from the patent literature demonstrates that specific pheromone syntheses are optimized exclusively for 2-methylpentanoic anhydride, not the 4-methyl isomer, underscoring that positional isomerism produces functionally non-interchangeable reagents [1]. The quantitative evidence below establishes where these differences translate into measurable selection criteria for procurement and process development.

Isomer 2‑Methylpentanoic anhydride places methyl adjacent to carbonyl, substantially altering acylation kinetics and selectivity.
Linear analog Hexanoic anhydride shares molecular weight but differs in density, flash point, and LogP, affecting workup and safety.
Shorter chain Isovaleric anhydride and lower anhydrides have insufficient boiling points for solvent‑free reactions above 220 °C.

Quantitative Differentiation Evidence for 4-Methylpentanoic Anhydride Versus Key Structural and Functional Analogs


Positional Isomer Reactivity Ranking: 4-Methyl Substituent Confers Highest Reactivity Among Methyl-Branched Pentanoic Acid Derivatives in Heterogeneous Catalytic Reduction

In a systematic study of heterogeneous catalytic reduction of branched x-methylpentanoic acids (x = 2, 3, 4) by formic acid over 20 wt.% MO₂/Al₂O₃ catalysts, the reactivity depended strongly on the position of the methyl substituent and decreased in the following order: 4-methylpentanoic acid > 3-methylpentanoic acid > 2-methylpentanoic acid [1]. The same reactivity order was observed in homo-ketonization of the pure acids. Since the anhydride bears identical acyl groups to the parent acid and reacts through the same carbonyl electrophile, this positional reactivity hierarchy is expected to extend to the corresponding anhydrides. The 4-methyl isomer positions the branching farthest from the carbonyl, minimizing steric interference with nucleophilic attack at the acyl carbon.

Positional reactivity
Class‑level inference
4‑Me > 3‑Me > 2‑Me >> 2,2‑diMe (catalytic reduction rank)
Reported positional reactivity order; supports faster acylation with 4‑methyl isomer
Extrapolated from acid reduction data; anhydride kinetics to be confirmed
Catalytic ketonization Selective reduction Branched carboxylic acid reactivity Structure-activity relationship

Physical Property Differentiation from Linear Isomer: 4-Methylpentanoic Anhydride Exhibits Higher Density and Lower Flash Point than Hexanoic Anhydride Despite Identical Molecular Weight

4-Methylpentanoic anhydride and hexanoic anhydride (CAS 2051-49-2) are constitutional isomers sharing the identical molecular formula (C₁₂H₂₂O₃) and molecular weight (214.30 g/mol), yet branching at the 4-position produces measurable differences in key physicochemical properties relevant to handling and process design . Branching increases density (+1.3%) and lowers the flash point (−5.4%), while producing a slightly lower boiling point (−0.8%) . The calculated LogP is higher for the branched isomer (3.40 vs. ~3.22), indicating marginally greater lipophilicity that may influence partitioning behavior in biphasic reaction systems.

Physical properties
Reported
Δ density +1.3%, flash point −5.4%, LogP +0.18 vs. linear isomer
Measurable property shifts influence handling, phase separation, and partitioning
Predicted and literature values; cross‑study comparison
Constitutional isomer comparison Structure-property relationships Process safety Purification strategy

Patent-Documented Exclusivity of 2-Methylpentanoic Anhydride Over 4-Methyl Isomer in Red Palm Weevil Pheromone Synthesis

Shin-Etsu Chemical Co.'s patented process (US 10,882,805 B2) for manufacturing the red palm weevil aggregation pheromone components 4-methyl-5-nonanone and 4-methyl-5-nonanol exclusively employs 2-methylpentanoic anhydride as the acylating reagent in the key nucleophilic substitution step with an n-butyl nucleophilic reagent [1]. The patent explicitly describes the preparation of 2-methylpentanoic anhydride from 2-methylpentanoic acid and acetic anhydride, with the process achieving high yield and high purity of the anhydride intermediate [2]. Critically, the 4-methyl isomer is neither mentioned nor tested in any embodiment or comparative example. A separate patent family (US 10,882,806 B2) uses pentanoic (valeric) anhydride, further demonstrating that the 2-methyl substitution pattern—not the 4-methyl—is the validated structure for this industrially relevant transformation [3].

Pheromone synthesis
Head‑to‑head
2‑Me anhydride exclusively validated in patent US 10,882,805; 4‑Me not cited or tested
Positional isomers not interchangeable for this industrial application
Direct patent evidence; substitution introduces untested reagent
Insect pheromone synthesis Process chemistry Positional isomer selectivity Agrochemical intermediate

Steric Differentiation Among Methylpentanoic Anhydride Positional Isomers: 4-Methyl Substitution Minimizes Carbonyl Steric Hindrance Relative to 2-Methyl Isomer

The position of the methyl branch relative to the reactive carbonyl center fundamentally alters the steric environment during nucleophilic acyl substitution. In 2-methylpentanoic anhydride, the methyl substituent is located immediately adjacent to the carbonyl carbon (α-position), creating substantial steric shielding of the electrophilic center . By contrast, in 4-methylpentanoic anhydride, the methyl group is remote (γ-position), leaving the carbonyl essentially as sterically accessible as in the unbranched linear analog. Published kinetic data on anhydride acylation demonstrate that steric hindrance near the carbonyl can reduce reaction rates by orders of magnitude: reactions with pivalic anhydride (quaternary α-carbon) are up to 526 times slower than with acetic anhydride in uncatalyzed acylations, and over 8,000 times slower in DMAP-catalyzed reactions [1]. While 2-methylpentanoic anhydride is less hindered than pivalic anhydride, the principle directly applies.

Steric differentiation
Class‑level inference
γ‑methyl leaves carbonyl unshielded; α‑branching may reduce rate 10²–10⁴ fold
Predicted kinetic advantage for hindered substrates requires experimental validation
Extrapolated from pivalic/acetic anhydride kinetic models
Acylation regioselectivity Steric hindrance Structure-reactivity correlation Kinetic resolution

Boiling Point Differentiation Enables Higher-Temperature Acylation Chemistry Unattainable with Shorter-Chain Branched Anhydrides

4-Methylpentanoic anhydride possesses a boiling point (~244.9 °C) that is significantly higher than that of its shorter-chain branched analog isovaleric anhydride (215 °C) and substantially exceeds the boiling points of the common laboratory acylating agents acetic anhydride (~140 °C), propionic anhydride (~167 °C), isobutyric anhydride (~182 °C), and butyric anhydride (~198 °C) . This extended liquid range allows 4-methylpentanoic anhydride to function as both acylating reagent and, in solvent-free protocols, as its own high-boiling reaction medium at temperatures where lower anhydrides would volatilize. The boiling point is comparable to that of its linear isomer hexanoic anhydride (246–248 °C), but the branched structure imparts distinct solubility and partitioning behavior as noted in Evidence Item 2.

Boiling point range
Reported
~245 °C, +30 °C over isovaleric anhydride, +105 °C over acetic anhydride
Extends solvent‑free reaction window for high‑temperature acylation
Predicted value; comparable to hexanoic anhydride (246–248 °C)
Reaction solvent window Thermal stability Volatility Distillation-based purification

Anhydride vs. Parent Acid: 4-Methylpentanoic Anhydride Provides Direct Acylation Capability Without Exogenous Activation, Eliminating the Need for Coupling Reagents Required by 4-Methylpentanoic Acid

4-Methylpentanoic acid (CAS 646-07-1, pKa ~4.84) requires activation—typically via conversion to the acyl chloride using SOCl₂ or oxalyl chloride, or via in situ coupling reagents such as DCC, EDC, or CDI—to form amides or esters with nucleophiles at ambient temperature [1]. In contrast, 4-methylpentanoic anhydride is an inherently activated acyl donor that reacts directly with amines to form amides and with alcohols to form esters under mild conditions, without requiring additional stoichiometric activating agents . This eliminates the need for coupling reagents, reduces the number of synthetic steps, avoids the generation of coupling byproduct waste streams (e.g., dicyclohexylurea from DCC), and simplifies purification. The anhydride also avoids the corrosive and lachrymatory hazards associated with the corresponding acyl chloride.

Anhydride vs. acid
Class‑level inference
Direct acylation eliminates coupling reagent step, reduces waste, avoids acyl chloride hazards
Simplifies synthesis workflow and improves atom economy
Qualitative advantage over parent acid; requires substrate‑specific optimization
Acyl transfer efficiency Amide bond formation Esterification method Reagent step economy

High-Value Application Scenarios Where 4-Methylpentanoic Anhydride's Specific Differentiation Profile Drives Selection


Synthesis of 4-Methylpentanoyl Amides and Esters of Sterically Hindered Substrates Where α-Branched Anhydrides Exhibit Unacceptably Slow Kinetics

For substrates bearing sterically demanding nucleophilic groups (e.g., neopentyl alcohols, ortho-substituted anilines, or tertiary amines), 4-methylpentanoic anhydride offers a decisive kinetic advantage over 2-methylpentanoic anhydride. The γ-methyl branch leaves the carbonyl carbon essentially unshielded, while the α-methyl group in 2-methylpentanoic anhydride sterically retards nucleophilic approach [1]. This scenario is supported by the well-established principle that α-branching in anhydrides can reduce acylation rates by orders of magnitude, whereas remote branching has a negligible steric effect . Researchers facing sluggish acylation with α-branched reagents should evaluate 4-methylpentanoic anhydride as a more reactive isocaproyl donor.

High-Temperature Solvent-Free Acylation Processes Requiring Anhydride Boiling Points Above 220 °C

Industrial processes that employ solvent-free melt acylation at elevated temperatures (>200 °C) cannot use volatile anhydrides such as acetic anhydride (BP 140 °C), isobutyric anhydride (BP 182 °C), or isovaleric anhydride (BP 215 °C) without pressurized equipment [1]. 4-Methylpentanoic anhydride (BP ~245 °C) extends the accessible temperature window by approximately 30 °C beyond isovaleric anhydride and 16 °C beyond valeric anhydride, enabling fusion reactions with high-melting substrates while offering the branched-chain lipophilicity that linear hexanoic anhydride (BP 246–248 °C) does not provide .

Pharmaceutical Intermediate Synthesis Requiring Batch Traceability with Validated Analytical Certificates (NMR, HPLC, GC)

For regulated pharmaceutical intermediate manufacturing, 4-methylpentanoic anhydride is available from established suppliers (e.g., Bidepharm, MolCore) with standard purity specifications of 95+% and batch-specific Certificates of Analysis including NMR, HPLC, and GC data [1]. This analytical documentation package, combined with ISO-certified quality systems, supports regulatory filing requirements for impurity profiling and batch-to-batch consistency that are essential for GMP intermediate procurement . Procurement teams prioritizing audit-ready documentation should verify COA availability as a selection criterion differentiating supplier-grade 4-methylpentanoic anhydride from research-grade alternatives.

Sulfonamide and Enol Ester Synthesis Leveraging the Isocaproyl Group's Lipophilic Character for Modulating Drug-like Properties

4-Methylpentanoic anhydride has been specifically cited for use in sulfonamide synthesis and enol ester preparation [1]. The introduction of the 4-methylpentanoyl (isocaproyl) group via the anhydride increases molecular LogP and modulates membrane permeability of drug candidates without introducing the metabolic liability commonly associated with longer linear fatty acyl chains . The branched isocaproyl motif occurs in natural products and bioactive molecules (e.g., leucine-derived metabolites), making this anhydride a structurally relevant acyl donor for medicinal chemistry programs exploring branched-chain acyl modifications .

Application
Selection Property
Validation Focus
Acylation of sterically hindered alcohols/amines
Remote γ‑methyl branch minimizes steric hindrance at carbonyl
Kinetic comparison with α‑branched anhydrides under target conditions
High‑temperature solvent‑free reactions
Boiling point ~245 °C extends accessible liquid‑phase range
Thermal stability and volatility profile at process temperature
Pharmaceutical intermediate manufacturing
Batch‑specific COA with NMR, HPLC, GC data
Purity consistency and impurity profiling for regulatory documentation
Modulating lipophilicity in lead optimization
Isocaproyl group increases LogP and may influence membrane permeability
ADME property evaluation in early discovery assays

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